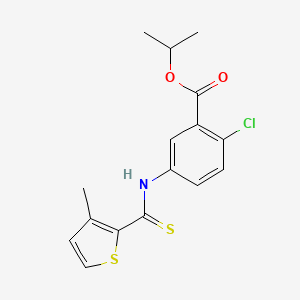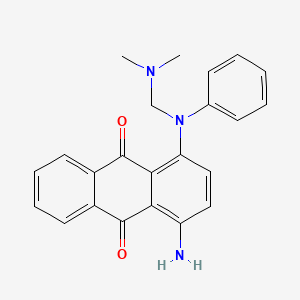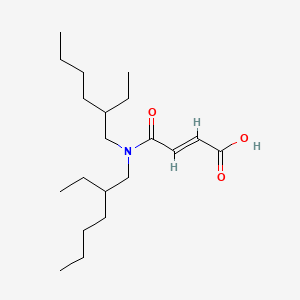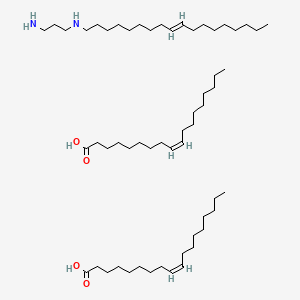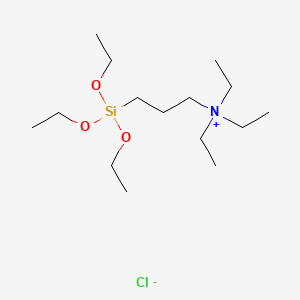
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is an organosilicon compound widely used in various scientific and industrial applications. It is known for its ability to improve the interfacial bonding properties of materials, making it valuable in the production of coatings, adhesives, and sealants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-(triethoxysilyl)propyl)ammonium chloride typically involves the following steps :
Reaction of Ethanol with Iron Chloride: Ethanol reacts with iron chloride to form triethoxysilylpropionic acid iron.
Dehydration: The triethoxysilylpropionic acid iron is dehydrated to form triethoxysilylpropionic acid.
Reaction with Trimethylchlorosilane: The triethoxysilylpropionic acid reacts with trimethylchlorosilane to form a silicon-carbon bond.
Formation of Ammonium Salt: The resulting compound reacts with hydrogen chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control and the use of catalysts to accelerate the reactions .
化学反応の分析
Types of Reactions
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts to promote the formation of siloxane bonds.
Major Products
The major products formed from these reactions include silanol and siloxane compounds, which contribute to the enhanced mechanical properties and durability of the materials in which they are used .
科学的研究の応用
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce microbial adhesion.
Medicine: Investigated for its potential in drug delivery systems and as a component in antimicrobial coatings.
Industry: Widely used in the production of coatings, adhesives, sealants, and as a surface modifier in various materials
作用機序
The mechanism by which Triethyl(3-(triethoxysilyl)propyl)ammonium chloride exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds enhance the interfacial bonding properties of materials, leading to improved mechanical strength and durability. The compound also interacts with microbial cell membranes, disrupting their integrity and providing antimicrobial properties .
類似化合物との比較
Similar Compounds
- Trimethyl(3-(triethoxysilyl)propyl)ammonium chloride
- Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride
Uniqueness
Triethyl(3-(triethoxysilyl)propyl)ammonium chloride is unique due to its specific combination of triethoxysilyl and ammonium groups, which provide both excellent adhesion properties and antimicrobial activity. This dual functionality makes it particularly valuable in applications requiring both mechanical strength and microbial resistance .
特性
CAS番号 |
84901-28-0 |
|---|---|
分子式 |
C15H36ClNO3Si |
分子量 |
341.99 g/mol |
IUPAC名 |
triethyl(3-triethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C15H36NO3Si.ClH/c1-7-16(8-2,9-3)14-13-15-20(17-10-4,18-11-5)19-12-6;/h7-15H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
QKWRITOXHWTBFJ-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CC)CCC[Si](OCC)(OCC)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


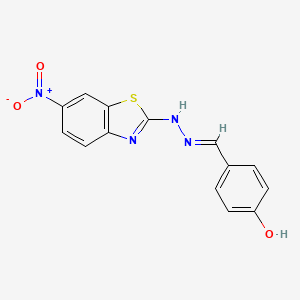

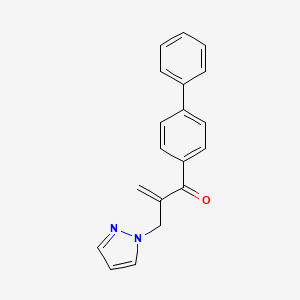
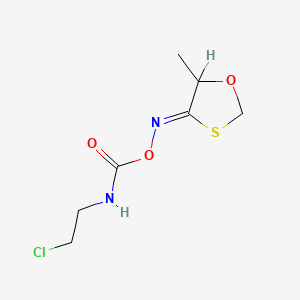
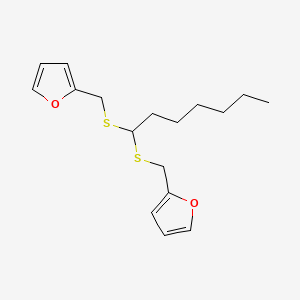
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
